BENGHE Foundational & Exploratory

Check Availability & Pricing

solubility of 1,3-Dodecanediol in aqueous and
organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,3-Dodecanediol

Cat. No.: B1601367

An In-Depth Technical Guide to the Solubility of 1,3-Dodecanediol for Researchers and
Formulation Scientists

Executive Summary

1,3-Dodecanediol is a long-chain diol whose amphiphilic nature—a 12-carbon lipophilic
backbone combined with two hydrophilic hydroxyl groups—governs its solubility and,
consequently, its application in pharmaceutical and chemical industries. This guide provides a
comprehensive analysis of the solubility of 1,3-Dodecanediol in both aqueous and organic
solvents. Due to a lack of extensive published quantitative data for this specific isomer, this
document emphasizes the underlying chemical principles, offers a comparative analysis with
related isomers (1,2- and 1,12-dodecanediol), and provides detailed protocols for its
experimental determination. Key findings indicate that 1,3-Dodecanediol has very limited
agueous solubility but is expected to be soluble in a range of organic solvents, particularly polar
organic solvents and non-polar solvents to some extent. Its unique 1,3-diol structure influences
its ability to form intra- and intermolecular hydrogen bonds, distinguishing its solubility profile
from other dodecanediol isomers. This guide is intended to equip researchers, scientists, and
drug development professionals with the foundational knowledge and practical methodologies
required to effectively utilize 1,3-Dodecanediol in their work.

Introduction to 1,3-Dodecanediol

1,3-Dodecanediol is an organic compound featuring a twelve-carbon aliphatic chain with
hydroxyl (-OH) groups located at the first and third positions.[1][2] This molecular architecture
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imparts both hydrophilic and lipophilic characteristics, making it a molecule of significant
interest in fields ranging from material science to pharmaceutical formulations.

Molecular Structure and Physicochemical Properties

The positioning of the hydroxyl groups is a critical determinant of the molecule's overall polarity,
hydrogen bonding capacity, and steric profile. These factors, in turn, dictate its solubility in
various media.

Property Value Source
Molecular Formula C12H2602 [1][2]
Molecular Weight 202.33 g/mol [1112]
Appearance White to off-white solid N/A
(Expected)
XLogP3 3.8 [1][2]
Hydrogen Bond Donor Count 2 [1]
Aqueous Solubility <1g/Lat25°C [1]

The high XLogP3 value indicates a strong lipophilic character, suggesting a preference for non-
polar environments over aqueous media.[1]

The Significance of Solubility in Research and Drug
Development

Solubility is a critical physicochemical parameter that influences a compound's utility in
numerous applications:

o Drug Formulation: The solubility of an active pharmaceutical ingredient (API) or an excipient
in various solvents determines the feasibility of different dosage forms (e.g., oral solutions,
topical creams, injectable formulations).

e Chemical Synthesis: Solubility in reaction media is essential for achieving optimal reaction
kinetics and product yields.
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 Purification: Techniques like crystallization and chromatography rely on differential solubility
for the separation and purification of compounds.

o Biocompatibility and Toxicity: The solubility profile can impact a compound's bioavailability
and its interaction with biological systems.[1]

Core Principles: The Molecular Basis of 1,3-
Dodecanediol's Solubility

The solubility of 1,3-Dodecanediol is governed by the principle of "like dissolves like," where
the balance between its long, non-polar carbon chain and its polar hydroxyl groups dictates its
interaction with different solvents.[3][4]

The Interplay of Hydrophilic and Lipophilic Moieties

The two hydroxyl groups can form hydrogen bonds with polar solvents like water and alcohols.
However, the long Ci2 alkyl chain is hydrophobic and disrupts the hydrogen-bonding network of
water, leading to very low aqueous solubility.[5] In organic solvents, the alkyl chain can readily
interact with non-polar solvents through van der Waals forces, while the hydroxyl groups can
interact with polar organic solvents.
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Caption: Interaction of 1,3-Dodecanediol in aqueous vs. organic solvents.
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Comparative Analysis with Isomers

The position of the hydroxyl groups significantly influences solubility by affecting both
intramolecular and intermolecular hydrogen bonding.

e 1,2-Dodecanediol: With adjacent hydroxyl groups, this isomer has a higher potential for
intramolecular hydrogen bonding. This can slightly reduce its interaction with solvent
molecules compared to the 1,3-isomer, but its more compact polar head may lead to different
packing in a crystal lattice and thus affect its melting point and solubility.

« 1,3-Dodecanediol: The separation of the hydroxyl groups by one carbon atom makes
intramolecular hydrogen bonding less favorable than in the 1,2-isomer.[1] This may increase
the availability of the -OH groups for intermolecular hydrogen bonding with polar solvents,
potentially enhancing solubility in those solvents compared to the 1,2-isomer.

e 1,12-Dodecanediol: The hydroxyl groups are at opposite ends of the long carbon chain. This
symmetrical structure allows the molecule to act as a linker and form strong intermolecular
hydrogen bonds, leading to a more stable crystal lattice. This is reflected in its higher melting
point (79-81°C) compared to 1,2-dodecanediol (58-60°C). This stronger crystal lattice energy
requires more energy to overcome, likely resulting in lower solubility in many solvents at
room temperature compared to the 1,2- and 1,3-isomers. However, it is noted to be soluble
in alcohol and warm ether.[6][7]

Solubility Profile of 1,3-Dodecanediol

While specific quantitative data is scarce, a qualitative and predictive solubility profile can be
constructed based on chemical principles.

Aqueous Solubility

The aqueous solubility of 1,3-Dodecanediol is reported to be less than 1 g/L at 25°C.[1] This
low solubility is a direct result of the dominant hydrophobic nature of the 12-carbon chain.
Factors that could influence agueous solubility include:

o Temperature: For most solids, solubility in water increases with temperature as the increased
kinetic energy helps to overcome the crystal lattice energy and disrupt the hydrogen bonds
of water.[3]
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e pH: As 1,3-Dodecanediol is a neutral molecule, its agueous solubility is expected to be
largely independent of pH.

Solubility in Organic Solvents

Based on its structure, the following solubilities in common organic solvents can be predicted:
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Solvent Class

Example Solvents Predicted Solubility Rationale

Polar Protic

The hydroxyl groups
of the diol can form
strong hydrogen
bonds with the
Methanol, Ethanol High solvent's hydroxyl
groups. The alkyl
chain has favorable
interactions with the

solvent's alkyl part.

Polar Aprotic

The solvent can act as
a hydrogen bond
Acetone, Ethyl ) acceptor for the diol's
Moderate to High
Acetate -OH groups. The
overall polarity is

compatible.

Non-Polar

The long C12 chain
will have favorable
van der Waals
interactions, but the
Hexane, Toluene Low to Moderate polar hydroxyl groups
will be disfavored,
limiting overall
solubility. Solubility is
likely to be higher than

in water.

Chlorinated

Dichloromethane has
a moderate polarity
and can interact
Dichloromethane Moderate favorably with both the
alkyl chain and, to a
lesser extent, the

hydroxyl groups.
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Experimental Determination of Solubility: A Practical
Guide

For researchers requiring precise solubility data, experimental determination is necessary. The
shake-flask method is a widely accepted standard for this purpose.[8]

Recommended Methodology: The Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent of
choice at a constant temperature, followed by the quantification of the dissolved solute in a
saturated solution.[8]

Step-by-Step Experimental Protocol

e Preparation: Add an excess amount of 1,3-Dodecanediol to a series of vials. The presence
of undissolved solid at the end of the experiment is crucial to ensure saturation.

e Solvent Addition: Add a precise volume of the desired solvent to each vial.

» Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature
(e.g., 25°C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is
reached.

» Phase Separation: Allow the vials to rest at the set temperature until the excess solid has
settled.

» Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately
filter it through a syringe filter (e.g., 0.22 um PTFE for organic solvents) to remove all
undissolved particles.[8]

 Dilution: Accurately dilute the filtered saturated solution with the same solvent to a
concentration that falls within the linear range of the chosen analytical method.

o Quantification: Analyze the diluted sample to determine the concentration of dissolved 1,3-
Dodecanediol.
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o Calculation: Calculate the solubility by multiplying the measured concentration by the dilution
factor. Express the result in units such as mg/mL or mol/L.

1. Add excess 1,3-Dodecanediol
to vial

2. Add known volume
of solvent

'

(3. Equilibrate (Shake at constant T))

for 24-72h

(4. Allow solids to settle)
(5. Filter supernatant)

(6. Dilute sample accurately)

i

7. Quantify concentration
(e.g., by GC-MS)

(8. Calculate solubility)

Click to download full resolution via product page

Caption: Workflow for solubility determination via the shake-flask method.
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Analytical Quantification Techniques

Due to its lack of a strong UV chromophore, standard HPLC-UV analysis may be challenging.
The following techniques are more suitable for quantifying long-chain diols:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific
method. The diol usually requires derivatization (e.g., silylation) to increase its volatility and
improve chromatographic performance.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or
Evaporative Light Scattering Detection (ELSD): These universal detection methods do not
require a chromophore and are well-suited for quantifying compounds like 1,3-
Dodecanediol.

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry
(UHPLC-HRMS): This technique offers excellent sensitivity and specificity for analyzing diols
in complex matrices.

Causality and Best Practices

o Choice of Filter: Ensure the syringe filter is compatible with the solvent to avoid introducing
extractables or causing the filter to dissolve.

Temperature Control: Maintain a constant temperature throughout the experiment, as
solubility is temperature-dependent.

Equilibration Time: It may be necessary to perform a time-course experiment to determine
the minimum time required to reach equilibrium.

Method Validation: The analytical method used for quantification should be validated for
linearity, accuracy, and precision to ensure reliable results.[8]

Applications and Implications for Drug Development
The solubility profile of 1,3-Dodecanediol directly informs its potential applications:

» Topical Formulations: Its lipophilic nature and expected solubility in organic excipients make
it a candidate for use in creams, ointments, and lotions as an emollient, stabilizer, or
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penetration enhancer.

» Non-Aqueous Formulations: For APIs that are sensitive to water, 1,3-Dodecanediol could be
explored as a co-solvent or part of a lipid-based formulation for oral or parenteral delivery.

o Polymer Synthesis: As a diol, it can be used as a monomer in the synthesis of polyesters
and polyurethanes. Its long alkyl chain can impart flexibility and hydrophobicity to the
resulting polymer, which could be useful for creating biodegradable matrices for controlled
drug release.

Conclusion

1,3-Dodecanediol presents a solubility profile characterized by strong lipophilicity and poor
aqueous solubility, a direct consequence of its molecular structure. While quantitative
experimental data in various organic solvents is not readily available in the literature, its
solubility can be reliably predicted based on fundamental chemical principles. The provided
comparative analysis with its isomers and the detailed experimental protocols empower
researchers to determine precise solubility values tailored to their specific applications. A
thorough understanding of its solubility is paramount for leveraging the full potential of 1,3-
Dodecanediol in drug development, formulation science, and advanced material synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Development and comparison of chromatographic methods for the analysis of long chain
diols and alkenones in biological materials and sediment - PubMed
[pubmed.ncbi.nim.nih.gov]

2. dspace.mit.edu [dspace.mit.edu]

3. 1,12-Dodecanediol (CAS 5675-51-4) - Chemical & Physical Properties by Cheméo
[chemeo.com]

4. bg.copernicus.org [bg.copernicus.org]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1601367?utm_src=pdf-body
https://www.benchchem.com/product/b1601367?utm_src=pdf-body
https://www.benchchem.com/product/b1601367?utm_src=pdf-body
https://www.benchchem.com/product/b1601367?utm_src=pdf-body
https://www.benchchem.com/product/b1601367?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28947206/
https://pubmed.ncbi.nlm.nih.gov/28947206/
https://pubmed.ncbi.nlm.nih.gov/28947206/
https://dspace.mit.edu/bitstream/handle/1721.1/143488/Predicting_Solid_Solubility_accepted_version.pdf?sequence=1&isAllowed=y
https://www.chemeo.com/cid/62-129-0/1-12-Dodecanediol
https://www.chemeo.com/cid/62-129-0/1-12-Dodecanediol
https://bg.copernicus.org/articles/19/1587/2022/bg-19-1587-2022.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. 1,12-Dodecanediol | 5675-51-4 [chemicalbook.com]

6. [PDF] Development and comparison of chromatographic methods for the analysis of long
chain diols and alkenones in biological materials and sediment. | Semantic Scholar
[semanticscholar.org]

e 7.1,3-Dodecanediol | C12H2602 | CID 12588640 - PubChem [pubchem.ncbi.nim.nih.gov]
o 8. researchgate.net [researchgate.net]

» To cite this document: BenchChem. [solubility of 1,3-Dodecanediol in agueous and organic
solvents]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1601367#solubility-of-1-3-dodecanediol-in-aqueous-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2703088.htm
https://www.semanticscholar.org/paper/Development-and-comparison-of-chromatographic-for-Bar-Hopmans/a96e264c2f878214172ede49b7f8c80279d09bd7
https://www.semanticscholar.org/paper/Development-and-comparison-of-chromatographic-for-Bar-Hopmans/a96e264c2f878214172ede49b7f8c80279d09bd7
https://www.semanticscholar.org/paper/Development-and-comparison-of-chromatographic-for-Bar-Hopmans/a96e264c2f878214172ede49b7f8c80279d09bd7
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dodecanediol
https://www.researchgate.net/publication/319927766_Development_and_comparison_of_chromatographic_methods_for_the_analysis_of_long_chain_diols_and_alkenones_in_biological_materials_and_sediment
https://www.benchchem.com/product/b1601367#solubility-of-1-3-dodecanediol-in-aqueous-and-organic-solvents
https://www.benchchem.com/product/b1601367#solubility-of-1-3-dodecanediol-in-aqueous-and-organic-solvents
https://www.benchchem.com/product/b1601367#solubility-of-1-3-dodecanediol-in-aqueous-and-organic-solvents
https://www.benchchem.com/product/b1601367#solubility-of-1-3-dodecanediol-in-aqueous-and-organic-solvents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1601367?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

